N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide
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Description
The compound seems to be a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
Benzo[d][1,3]dioxole derivatives can be synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of benzo[d][1,3]dioxole derivatives can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
Benzo[d][1,3]dioxole incorporated diselenide, synthesized using stable and readily available starting material, can be transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d][1,3]dioxole derivatives can be analyzed using techniques like thermal gravimetric analysis .Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, organoselenium compounds, which include some benzo[d][1,3]dioxole derivatives, have been found to have various biological effects, such as acting as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c18-17(19)12-3-1-2-4-15(12)25(20,21)16-7-8-22-11-5-6-13-14(9-11)24-10-23-13/h1-6,9,16H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYUWUWUKLWKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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